molecular formula C13H12N2O B13395292 N-phenyl-2-(pyridin-2-yl)acetamide

N-phenyl-2-(pyridin-2-yl)acetamide

Cat. No.: B13395292
M. Wt: 212.25 g/mol
InChI Key: VRHXDURRCKBYRU-UHFFFAOYSA-N
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Description

N-phenyl-2-(pyridin-2-yl)acetamide is an organic compound with the molecular formula C13H12N2O It is a member of the acetamide family, characterized by the presence of a phenyl group and a pyridin-2-yl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-2-(pyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide compound .

Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This reaction is catalyzed by copper and proceeds under mild conditions, offering a convenient route to this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted phenyl or pyridinyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-phenyl-2-(pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound may also interact with DNA or proteins, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

N-phenyl-2-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-phenyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C13H12N2O/c16-13(10-12-8-4-5-9-14-12)15-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

VRHXDURRCKBYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CC=N2

Origin of Product

United States

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